molecular formula C13H18ClN B13631164 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride

2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride

Katalognummer: B13631164
Molekulargewicht: 223.74 g/mol
InChI-Schlüssel: BKHKTMJTWZCMTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and synthetic organic chemistry. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and valuable scaffold for the development of bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride typically involves the Dieckmann cyclization of a piperidine derivative. This method allows for the formation of the bicyclic structure in a stereo- and regioselective manner . The reaction conditions often include the use of phenylselenyl bromide to induce cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow chemistry and other scalable techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted nitrogen heterocycles .

Wirkmechanismus

The mechanism of action of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to bioactive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and pharmaceuticals .

Eigenschaften

Molekularformel

C13H18ClN

Molekulargewicht

223.74 g/mol

IUPAC-Name

2-phenyl-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13;/h1-5,10,12-14H,6-9H2;1H

InChI-Schlüssel

BKHKTMJTWZCMTE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CNC2C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.